molecular formula C40H53BF2N4O3 B1192510 CRANAD-102

CRANAD-102

Cat. No. B1192510
M. Wt: 686.7
InChI Key: XSHWAAKMQVGZPN-NWILIBCHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CRANAD-102 is a probe for selectively detecting sAβ species in Alzheimer's disease (AD).

Scientific Research Applications

Spectral Imaging and Alzheimer's Disease Research

Application in Alzheimer's Disease Diagnosis CRANAD-102 and its analogues like CRANAD-3 and CRANAD-28 have shown significant potential in Alzheimer's disease research. Studies have demonstrated their effectiveness in imaging and distinguishing amyloid beta (Aβ) species, biomarkers for Alzheimer’s disease, both ex vivo and in vivo. CRANAD-3's spectral unmixing imaging technique has proven valuable in real-time reporting of Aβ species loading, aiding in the diagnosis and understanding of Alzheimer’s disease progression (Ran & Moore, 2012). Another study highlighted CRANAD-28’s ability to label Aβ plaques successfully, offering superior imaging brightness, blood-brain barrier penetration, and low toxicity, making it an essential tool for Alzheimer's research (Ran et al., 2020).

Multi-Modal Imaging Applications

Versatility in Imaging Techniques CRANAD-102 and related compounds like CRANAD-2 exhibit versatility in imaging applications, beneficial for studying neurodegenerative diseases. CRANAD-2 has been used in super-resolution imaging techniques such as stimulated emission depletion (STED) and single-molecule localization microscopy (SMLM), showcasing its performance in near-infrared detection and imaging of amyloid aggregates involved in diseases like Alzheimer’s (Torra et al., 2022). Moreover, multi-spectral optoacoustic tomography and fluorescence imaging studies have validated the use of CRANAD-2 for detecting Aβ deposits in animal models, offering a pathway for monitoring treatments targeting Aβ deposits (Ni et al., 2021).

Brown Adipose Tissue Imaging

Monitoring Metabolic Disorders CRANAD compounds have found applications beyond neurology, such as in monitoring metabolic disorder diseases. CRANAD-29, for instance, has been used for selective imaging of brown adipose tissue (BAT) in mice, offering insights into BAT mass changes and the browning of white adipose tissue, crucial for understanding and potentially countering metabolic disorders (Zhang et al., 2015).

properties

Product Name

CRANAD-102

Molecular Formula

C40H53BF2N4O3

Molecular Weight

686.7

IUPAC Name

5,5'-((1E,1'E)-(5-(3-(2,6-dimethylphenoxy)propyl)-2,2-difluoro-2H-1lambda3,3,2lambda4-dioxaborinine-4,6-diyl)bis(ethene-2,1-diyl))bis(N,N-dipropylpyridin-2-amine)

InChI

InChI=1S/C40H53BF2N4O3/c1-7-24-46(25-8-2)38-22-18-33(29-44-38)16-20-36-35(15-12-28-48-40-31(5)13-11-14-32(40)6)37(50-41(42,43)49-36)21-17-34-19-23-39(45-30-34)47(26-9-3)27-10-4/h11,13-14,16-23,29-30H,7-10,12,15,24-28H2,1-6H3/b20-16+,21-17+

InChI Key

XSHWAAKMQVGZPN-NWILIBCHSA-N

SMILES

FB1(F)O=C(/C=C/C2=CN=C(N(CCC)CCC)C=C2)C(CCCOC3=C(C)C=CC=C3C)=C(/C=C/C4=CN=C(N(CCC)CCC)C=C4)O1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CRANAD-102;  CRANAD102;  CRANAD 102

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.